molecular formula C9H20Cl2N2O B1387176 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride CAS No. 790223-65-3

1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride

Cat. No.: B1387176
CAS No.: 790223-65-3
M. Wt: 243.17 g/mol
InChI Key: IHCJJNVEJSEXDN-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2O. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

1-(Tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride has a wide range of scientific research applications, including:

Safety and Hazards

“1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride” is classified as an irritant . Precautionary measures should be taken to avoid eye contact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride typically involves the reaction of tetrahydro-2H-pyran with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 1-(tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride
  • 1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-amine hydrochloride
  • 1-(2-pyridin-4-yl-ethyl)-piperazine
  • 1-(tetrahydro-2-furoyl)-piperazine

Uniqueness

1-(Tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity.

Properties

IUPAC Name

1-(oxan-4-yl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c1-7-12-8-2-9(1)11-5-3-10-4-6-11;;/h9-10H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCJJNVEJSEXDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657475
Record name 1-(Oxan-4-yl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790223-65-3, 398137-19-4
Record name 1-(Oxan-4-yl)piperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Tetrahydro-2H-pyran-4-yl)piperazine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of EXAMPLE 128A (3.92 g) in ether was added HCl (25 ml, 2M in ether) and the reaction mixture was stirred for 16 hours at room temperature. The solid product was filtered off, dried and used in next step without further purification.
Quantity
3.92 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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